Cas no 1544586-68-6 (Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate)

Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether ester compound characterized by its unique structural framework, combining an oxaspiro[2.5]octane core with an ethyl carboxylate functional group. This structure imparts notable stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of complex heterocyclic systems. Its spirocyclic architecture enhances steric control, facilitating selective transformations in pharmaceutical and agrochemical applications. The compound's lipophilic nature and functional group compatibility further broaden its utility in fine chemical synthesis. Careful handling is recommended due to its potential sensitivity to hydrolysis or thermal decomposition under extreme conditions.
Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate structure
1544586-68-6 structure
Product Name:Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate
CAS No:1544586-68-6
MF:C13H22O3
MW:226.311984539032
CID:5274814
Update Time:2025-05-23

Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
    • Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate
    • Inchi: 1S/C13H22O3/c1-4-15-12(14)11-13(16-11)8-6-5-7-10(13)9(2)3/h9-11H,4-8H2,1-3H3
    • InChI Key: FXJFMDZNTLZAFA-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)C21CCCCC2C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 274
  • XLogP3: 3
  • Topological Polar Surface Area: 38.8

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Additional information on Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate: A Comprehensive Overview

Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate, also known by its CAS number 1544586-68-6, is a unique organic compound with a complex structure that has garnered attention in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, the oxygen atom in the oxaspiro system. The structure of Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate consists of an ethoxy group attached to a carboxylic acid moiety, with a propan-2-yl substituent on the spiro ring system.

The synthesis of Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate involves a multi-step process that typically begins with the preparation of the spiro intermediate. Recent studies have explored novel synthetic routes to improve the efficiency and yield of this compound. For instance, researchers have employed catalytic asymmetric synthesis to construct the spiro ring system, which not only enhances the purity of the product but also reduces the environmental impact of the synthesis process.

Ethyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate has shown potential in various applications, particularly in the pharmaceutical and agrochemical industries. Its unique structure endows it with interesting pharmacological properties, including bioavailability and target specificity. Recent studies have highlighted its role as a lead compound in drug discovery programs targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

In addition to its pharmacological applications, Ethyl 4-propan-2-yl-1 oxaspiro[2.5]octane 2 carboxylate has been investigated for its potential use as a building block in organic synthesis. Its spiro structure makes it an attractive candidate for constructing complex molecules with intricate architectures. Researchers have demonstrated its utility in constructing polycyclic compounds with diverse functionalities, further expanding its versatility in chemical research.

The stability and reactivity of Ethyl 4-propan 2 yl 1 oxaspiro[2.5]octane 2 carboxy late have been extensively studied under various conditions. Recent findings suggest that it exhibits remarkable thermal stability, making it suitable for high temperature applications in both laboratory and industrial settings. Furthermore, its reactivity towards nucleophilic substitution and elimination reactions has been exploited to develop novel synthetic pathways for value-added chemicals.

Ethical considerations and environmental impact are critical factors in the development and application of Ethyl 4 propan 2 yl 1 oxaspiro[2.5]octane 2 carboxy late. Researchers have emphasized the importance of adopting green chemistry principles during its synthesis and use to minimize waste generation and reduce energy consumption.

In conclusion, Ethyl 4 propan 2 yl 1 oxaspiro[2.5]octane 2 carboxy late is a versatile compound with promising applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool in modern chemical research and development.

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